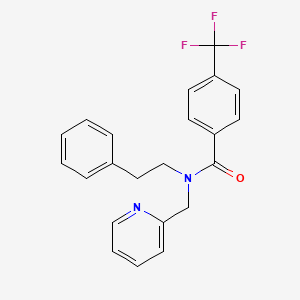

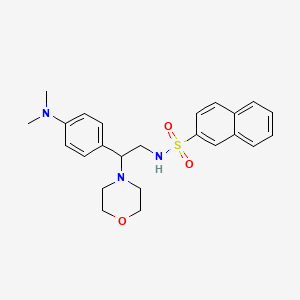

![molecular formula C12H15Cl2NO B2504337 7-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride CAS No. 2197062-49-8](/img/structure/B2504337.png)

7-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride” is a chemical compound with the formula C12H14ClNO・HCl . It has a molecular weight of 260.16 .

Molecular Structure Analysis

The molecular structure of this compound consists of a spiro[indole-3,4’-oxane] core, which is a bicyclic system with one indole and one oxane ring .Physical And Chemical Properties Analysis

Unfortunately, specific physical and chemical properties such as melting point, boiling point, or density were not available in the sources I found .Scientific Research Applications

Indole Synthesis and Classification

Indole synthesis has been a significant area of study due to the indole ring's presence in numerous bioactive molecules. Taber and Tirunahari (2011) presented a comprehensive review of methods for indole synthesis, proposing a classification system for all known synthetic routes. This work emphasizes the importance of indole chemistry in organic synthesis and drug discovery, showcasing the diverse methodologies to construct the indole core, which could be relevant to synthesizing compounds like "7-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride" (Taber & Tirunahari, 2011).

Indole Derivatives in Hepatic Protection

Indole derivatives, such as Indole-3-Carbinol (I3C) and its major derivatives, have shown protective effects against chronic liver diseases. The pharmacokinetics and biological roles of these compounds in hepatic protection highlight the therapeutic potential of indole structures in treating liver ailments. This research underscores the versatility of indole derivatives in medicinal chemistry and their potential applications in developing new therapeutic agents (Wang et al., 2016).

Pharmacological Activities of Plant-Based Indole Alkaloids

Omar et al. (2021) provided a comprehensive overview of plant-based indole alkaloids, emphasizing their rich pharmacological activities. This review covers the potential of indole alkaloids as lead compounds in drug discovery, highlighting their anticancer, antimicrobial, and various other biological activities. The indole nucleus's contribution to these activities showcases the importance of indole-based compounds in developing new pharmaceuticals (Omar et al., 2021).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed cautiously with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted .

properties

IUPAC Name |

7-chlorospiro[1,2-dihydroindole-3,4'-oxane];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO.ClH/c13-10-3-1-2-9-11(10)14-8-12(9)4-6-15-7-5-12;/h1-3,14H,4-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMQRKPWFLCUPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CNC3=C2C=CC=C3Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

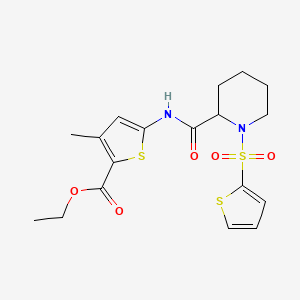

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(methylsulfanyl)benzamide](/img/structure/B2504254.png)

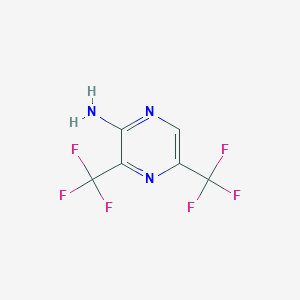

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2504257.png)

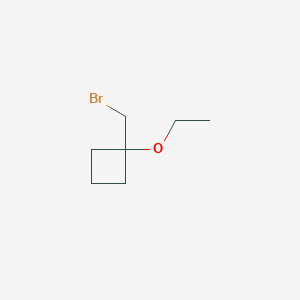

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide](/img/structure/B2504261.png)

![N-allyl-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2504266.png)

![N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2504269.png)

![tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate](/img/structure/B2504276.png)